molecular formula C15H22O6 B14500804 acetic acid;benzoic acid;(1R,2R)-cyclohexane-1,2-diol CAS No. 64503-98-6

acetic acid;benzoic acid;(1R,2R)-cyclohexane-1,2-diol

Cat. No.: B14500804
CAS No.: 64503-98-6
M. Wt: 298.33 g/mol
InChI Key: SJOUSRFSURVCJT-JGHXHLRYSA-N
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Description

The compound “acetic acid;benzoic acid;(1R,2R)-cyclohexane-1,2-diol” is a complex organic molecule that combines three distinct chemical entities: acetic acid, benzoic acid, and (1R,2R)-cyclohexane-1,2-diol. Each of these components contributes unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps, each requiring specific reaction conditions:

    Acetic Acid: Acetic acid is typically produced via the oxidation of ethanol or the carbonylation of methanol.

    Benzoic Acid: Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or through the hydrolysis of benzoyl chloride.

    (1R,2R)-Cyclohexane-1,2-diol: This diol can be prepared by the catalytic hydrogenation of cyclohexene oxide.

Industrial Production Methods

Industrial production methods for these components often involve large-scale chemical processes:

    Acetic Acid: Produced industrially by the methanol carbonylation process.

    Benzoic Acid: Manufactured through the partial oxidation of toluene with oxygen.

    (1R,2R)-Cyclohexane-1,2-diol: Produced via the hydrogenation of cyclohexene oxide using a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The diol component can be oxidized to form cyclohexane-1,2-dione.

    Reduction: Benzoic acid can be reduced to benzyl alcohol.

    Substitution: Acetic acid can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Cyclohexane-1,2-dione from the diol.

    Reduction: Benzyl alcohol from benzoic acid.

    Substitution: Acetyl chloride from acetic acid.

Scientific Research Applications

The compound has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with various molecular targets and pathways:

    Acetic Acid: Acts as a weak acid, donating protons in chemical reactions.

    Benzoic Acid: Functions as an antimicrobial agent by inhibiting the growth of bacteria and fungi.

    (1R,2R)-Cyclohexane-1,2-diol: Participates in hydrogen bonding and can act as a chiral auxiliary in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    Formic Acid: Similar to acetic acid but with a simpler structure.

    Salicylic Acid: Similar to benzoic acid but with an additional hydroxyl group.

    Cyclohexane-1,2-diol (racemic): Similar to (1R,2R)-cyclohexane-1,2-diol but not enantiomerically pure.

Uniqueness

The uniqueness of the compound lies in its combination of three distinct chemical entities, each contributing specific properties that make it valuable for various applications. The presence of both carboxylic acids and a chiral diol allows for diverse chemical reactivity and potential biological activity.

Properties

CAS No.

64503-98-6

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

IUPAC Name

acetic acid;benzoic acid;(1R,2R)-cyclohexane-1,2-diol

InChI

InChI=1S/C7H6O2.C6H12O2.C2H4O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8;1-2(3)4/h1-5H,(H,8,9);5-8H,1-4H2;1H3,(H,3,4)/t;5-,6-;/m.1./s1

InChI Key

SJOUSRFSURVCJT-JGHXHLRYSA-N

Isomeric SMILES

CC(=O)O.C1CC[C@H]([C@@H](C1)O)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(=O)O.C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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